molecular formula C8H17NO2 B8639145 N-butyl-4-hydroxybutanamide

N-butyl-4-hydroxybutanamide

Cat. No. B8639145
M. Wt: 159.23 g/mol
InChI Key: PLIUEORKUINCMV-UHFFFAOYSA-N
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Patent
US06946481B1

Procedure details

To 30 mL (390 mmol) of g-butyrolactone was added 45 ml (455 mmol) of n-butylamine. The solution was heated at 85° C. for 1.5 hr, then the excess n-butylamine was removed in vacuo. The product crystallized on standing to give about 62 g of a colorless, low melting solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>>[CH2:7]([NH:11][C:1](=[O:6])[CH2:2][CH2:3][CH2:4][OH:5])[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
45 mL
Type
reactant
Smiles
C(CCC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess n-butylamine was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product crystallized
CUSTOM
Type
CUSTOM
Details
to give about 62 g of a colorless,

Outcomes

Product
Name
Type
Smiles
C(CCC)NC(CCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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